N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-3-(1-Methyl-1H-indol-3-yl)propanamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via a methylene group to a propanamide chain, which terminates in a 1-methylindole moiety. This structure combines two pharmacologically significant scaffolds: benzimidazoles (known for antimicrobial, antiviral, and anticancer properties) and indoles (ubiquitous in bioactive molecules, including serotonin analogs and kinase inhibitors).
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O/c1-24-13-14(15-6-2-5-9-18(15)24)10-11-20(25)21-12-19-22-16-7-3-4-8-17(16)23-19/h2-9,13H,10-12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
AQGQZFFLJSQSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Benzimidazole and Indole Moieties: The benzimidazole and indole moieties are then coupled using a suitable linker, such as a propanamide group. This can be achieved through a series of reactions, including amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or indole rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and indole derivatives exhibit significant antimicrobial properties. Similar compounds have been shown to possess activity against a range of bacterial and fungal strains. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in vitro and in vivo .
Case Study: Antimicrobial Evaluation
A study on related benzimidazole derivatives assessed their antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial potential .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Bacterial |
| N8 | 1.43 | Fungal |
| N18 | 4.53 | Anticancer |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely studied, with many compounds showing significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide have been tested against human colorectal carcinoma cells, revealing IC50 values lower than established chemotherapeutics like 5-fluorouracil .
Case Study: Anticancer Screening
In a comprehensive evaluation of synthesized benzimidazole derivatives, several compounds exhibited potent anticancer activity against HCT116 cells. Notably, some compounds had IC50 values significantly lower than that of standard treatments, indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-Fluorouracil |
Antitubercular Activity
Benzimidazole derivatives have also been investigated for their antitubercular activities. In vitro studies have demonstrated that certain compounds inhibit vital enzymes in Mycobacterium tuberculosis, leading to decreased bacterial viability .
Synthesis Pathways
The synthesis of this compound can be approached through various organic synthesis methods. The structural complexity allows for multiple synthetic routes which can be optimized for yield and purity.
Key Reactions
Key reactions involved in the synthesis include:
- N-Alkylation : Introducing alkyl groups to enhance solubility and biological activity.
- Amide Formation : Utilizing carboxylic acids to form amides which are crucial for biological activity.
Potential for Derivative Development
The unique structure of this compound allows for the generation of various derivatives with tailored properties. This versatility can lead to the discovery of novel pharmacological agents with enhanced efficacy or reduced toxicity.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
DNA/RNA Interaction: Intercalating into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Benzimidazole-Acetamide Derivatives
describes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31 ), which share the benzimidazole core but replace the indole with pyrazole, triazole, or tetrazole moieties. Key differences include:
- Synthetic Routes : These analogs are synthesized via coupling reactions using EDCI/HOBt, yielding moderate to high purity (melting points: 220–245°C) .
- Physicochemical Properties :
| Compound | Melting Point (°C) | Notable Functional Groups |
|---|---|---|
| Target Compound | Not reported | Benzimidazole, 1-methylindole |
| 28 (Pyrazole analog) | 220–222 | Pyrazole, benzamide |
| 31 (Tetrazole analog) | 240–245 | Tetrazole, benzamide |
Benzimidazole-Isoxazole Propanamide Hybrids
highlights 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) , which substitutes the indole with a methylisoxazole group:
Indole-Propanamide Derivatives with Antimicrobial Activity
evaluates (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives (5a–e):
Chlorobenzoyl-Indole Propanamide Analogs
synthesizes 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) :
APOL1 Inhibitors with Fluorinated Indole Moieties
details 3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide , a fluorinated indole-propanamide:
Trifluoromethylphenyl-Indole Propanamides
describes 3-(1-Methyl-1H-indol-3-yl)-N-(3-methylbutyl)-3-[2-(trifluoromethyl)phenyl]propanamide , a screening compound with a trifluoromethylphenyl substituent:
- Physicochemical Impact : The CF₃ group increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .
- Synthetic Feasibility : Requires multi-step alkylation and amidation, contrasting with the target compound’s straightforward benzimidazole-indole coupling.
Key Research Findings and Trends
- Bioactivity Correlations : Indole derivatives (e.g., ) generally show stronger antimicrobial activity than benzimidazole analogs, likely due to indole’s role in disrupting microbial membranes.
- Metabolic Stability: Fluorinated () or trifluoromethylated () compounds exhibit superior stability over non-halogenated analogs.
- Synthetic Complexity : Target compound synthesis is less labor-intensive than APOL1 inhibitors () or cycloheptyl-containing analogs (), which require chiral resolution.
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.34 g/mol
- SMILES Notation :
CC(C(=O)NCC1=CN2C=C(C=C1)C(=C2)N)C
This structure suggests potential interactions with various biological targets, particularly in the context of cancer therapy and other diseases.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and causing cell cycle arrest.
- FLT3 Inhibition : Some derivatives have been identified as inhibitors of the FLT3 kinase, which is crucial in the pathogenesis of acute myeloid leukemia (AML). This inhibition leads to reduced phosphorylation of downstream signaling pathways such as STAT5 and ERK, ultimately resulting in apoptosis in FLT3-mutated cells .
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, which is often associated with reduced cell proliferation and increased sensitivity to apoptosis .
Other Biological Activities
Beyond anticancer effects, this compound may exhibit other biological activities:
- Antimicrobial Effects : Benzimidazole derivatives are known for their antifungal and antibacterial properties. Research has suggested that modifications to the benzimidazole scaffold can enhance these activities .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects of similar compounds, suggesting their utility in treating neurodegenerative diseases .
Study 1: FLT3 Inhibition in AML
A study evaluated a benzimidazole derivative's efficacy against AML cell lines (MV4-11 and MOLM-13). The compound demonstrated:
- IC50 Values : Below 10 μM for MV4-11 cells.
- Mechanism : Induction of apoptosis through downregulation of anti-apoptotic proteins like BCL-2 and activation of caspases.
Study 2: Antifungal Activity
In another investigation, a series of benzimidazole derivatives were tested against various fungal strains:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 5 μg/mL |
| Compound B | Aspergillus niger | 10 μg/mL |
The results indicated that structural modifications significantly influenced antifungal potency.
Research Findings Summary
The biological activity of this compound suggests a promising profile for therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
